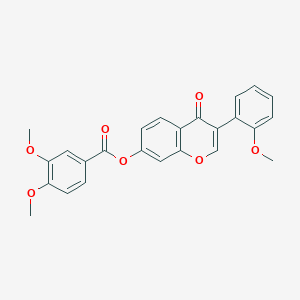

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate

Description

Properties

IUPAC Name |

[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 3,4-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20O7/c1-28-20-7-5-4-6-17(20)19-14-31-22-13-16(9-10-18(22)24(19)26)32-25(27)15-8-11-21(29-2)23(12-15)30-3/h4-14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSIIGYQVQNGEES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-4-one core, which can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions. The resulting intermediate is then subjected to further functionalization to introduce the 2-methoxyphenyl group and the 3,4-dimethoxybenzoate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.

Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced derivatives.

Scientific Research Applications

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

Biology: Investigated for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

Industry: Utilized in the development of new materials, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Molecular Targets: Binding to enzymes, receptors, or other proteins involved in biological processes.

Pathways Involved: Modulating signaling pathways, such as those related to oxidative stress, inflammation, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

- 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzoate

- 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate

- 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,4-dihydroxybenzoate

Uniqueness

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate is unique due to the presence of both methoxy groups on the benzoate ester, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or as a precursor for the synthesis of novel compounds with improved properties.

Biological Activity

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate is a synthetic compound belonging to the class of chromones, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical formula of this compound is . The structural representation includes a chromone core substituted with methoxy and benzoate groups, which are crucial for its biological activity.

Biological Activity Overview

The biological activities of chromones and their derivatives have been widely studied. The following sections detail specific activities related to the compound .

1. Antioxidant Activity

Chromones are known for their antioxidant properties, which help mitigate oxidative stress. Studies have shown that derivatives containing methoxy groups enhance radical scavenging activity due to the electron-donating nature of these substituents. The antioxidant capacity can be quantitatively assessed using methods such as DPPH radical scavenging assays.

2. Anticancer Potential

Research indicates that chromone derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated significant inhibition of proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines. Mechanistic studies suggest that these compounds induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

3. Enzyme Inhibition

Cholinesterase Inhibition:

Chromone derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. In vitro studies have reported IC50 values indicating moderate inhibition, suggesting potential use in cognitive enhancement therapies.

Cyclooxygenase Inhibition:

The compound's effect on cyclooxygenase enzymes (COX-1 and COX-2) has also been explored. These enzymes play a critical role in inflammation and pain pathways. Preliminary data indicate that certain chromone derivatives can inhibit COX-2 selectively, presenting a possible anti-inflammatory mechanism.

Case Studies

Recent studies have highlighted the biological activities of related chromone derivatives:

-

Study on Antioxidant Properties:

A study evaluated several chromone derivatives for their antioxidant activity using DPPH and ABTS assays, finding that those with methoxy substitutions exhibited enhanced scavenging abilities compared to unsubstituted analogs . -

Cytotoxicity Assessment:

Another investigation focused on the cytotoxic effects of chromone derivatives on MCF-7 cells, revealing IC50 values ranging from 10 to 30 µM depending on the specific substituents present on the chromone ring . -

Enzyme Kinetics:

Kinetic studies on AChE inhibition showed that some derivatives achieved IC50 values as low as 5 µM, indicating strong potential for therapeutic applications in Alzheimer's disease management .

Data Table: Biological Activities of Chromone Derivatives

Q & A

Basic: What synthetic methodologies are optimal for preparing 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate?

The synthesis involves multi-step reactions, including:

- Coupling of chromenone and benzoate moieties : Use nucleophilic acyl substitution or esterification under acidic/basic catalysis. Solvent selection (e.g., dichloromethane, THF) and temperature control (60–80°C) are critical to minimize side reactions .

- Functional group protection : Methoxy and carbonyl groups may require temporary protection (e.g., silylation) to prevent undesired oxidation or reduction during synthesis .

- Purification : High-performance liquid chromatography (HPLC) or column chromatography is recommended for isolating the final product with ≥95% purity .

Basic: Which analytical techniques are essential for characterizing this compound?

- Structural confirmation :

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and aromatic proton environments .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₂₄H₂₀O₈) and fragmentation patterns .

- Purity assessment : HPLC with UV detection (λ = 254–280 nm) using a C18 reverse-phase column .

Advanced: How can crystallographic data resolve ambiguities in the compound’s 3D structure?

- Single-crystal X-ray diffraction : Use SHELXL for refinement to determine bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding between methoxy groups and adjacent chromenone rings) .

- Validation : Compare experimental data with computational models (e.g., DFT-optimized geometries) to identify discrepancies in substituent orientation .

Advanced: What strategies address contradictory pharmacological data in enzyme inhibition studies?

- Mechanistic validation : Perform kinetic assays (e.g., IC₅₀ determination) using purified enzymes (e.g., cytochrome P450 isoforms) to confirm target specificity .

- Comparative studies : Test structural analogs (e.g., 3,4-dimethoxy vs. 4-methylbenzoate derivatives) to isolate the impact of substituents on activity .

- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., known inhibitors like tamoxifen) to reduce variability .

Advanced: How do substituent modifications influence the compound’s pharmacokinetics?

- Lipophilicity optimization : Replace methoxy groups with hydroxyls to enhance solubility, but note potential reductions in membrane permeability (logP calculations via ChemDraw) .

- Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., ester hydrolysis) and design prodrug analogs .

Advanced: What computational approaches predict biological activity?

- Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., estrogen receptors) and prioritize analogs with higher binding scores .

- QSAR modeling : Correlate substituent electronegativity or steric bulk (Hammett σ values) with observed IC₅₀ values .

Methodological: How to troubleshoot low yields in scale-up synthesis?

- Reaction monitoring : Use in-situ FTIR to detect intermediates and adjust reagent stoichiometry .

- Solvent optimization : Switch to polar aprotic solvents (e.g., DMF) to improve reaction homogeneity at higher concentrations .

Methodological: How to validate the compound’s stability under storage conditions?

- Accelerated degradation studies : Expose to 40°C/75% RH for 4 weeks and monitor via HPLC for decomposition products (e.g., free chromenone or benzoic acid derivatives) .

- Light sensitivity testing : Store in amber vials and compare UV-vis spectra before/after exposure to UV light .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.